molecular formula C13H9F3N2 B15404501 7-(trifluoromethyl)-9H-carbazol-3-amine CAS No. 872604-29-0

7-(trifluoromethyl)-9H-carbazol-3-amine

Cat. No.: B15404501
CAS No.: 872604-29-0
M. Wt: 250.22 g/mol
InChI Key: QUIFASROXWMLQR-UHFFFAOYSA-N
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Description

7-(trifluoromethyl)-9H-carbazol-3-amine (CAS Number: 872604-29-0) is a high-value carbazole derivative with the molecular formula C 13 H 9 F 3 N 2 and a molecular weight of 250.219 g/mol [ citation 1 ]. This compound serves as a versatile chemical intermediate in medicinal chemistry and drug discovery research. Its structure, featuring a carbazole core with a trifluoromethyl substituent, is of significant interest for developing novel bioactive molecules. The primary research application of this compound is as a key building block in the synthesis of potential therapeutic agents . It is notably utilized in the preparation of carbazole and tetrahydrocarbazole compounds that are investigated as potent and selective inhibitors of Bruton's Tyrosine Kinase (BTK) [ citation 2 ]. BTK is a critical target in the development of treatments for autoimmune diseases and certain types of cancer. Furthermore, this amine is a precursor in the synthesis of derivatives such as [7-(trifluoromethyl)-9H-carbazol-3-yl]urea (CAS 872604-30-3), expanding its utility in constructing diverse chemical libraries for biological screening [ citation 3 ]. The carbazole scaffold is recognized for its broad pharmacological potential, including antimicrobial, anti-inflammatory, and antitumor activities [ citation 5 ][ citation 8 ]. The presence of the electron-withdrawing trifluoromethyl group can influence the compound's electronic properties, metabolic stability, and binding affinity to biological targets, making it a valuable template for structure-activity relationship (SAR) studies [ citation 4 ]. Handling and Usage: This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for personal use. Please refer to the relevant Material Safety Data Sheet (MSDS) for safe handling, storage, and disposal information.

Properties

CAS No.

872604-29-0

Molecular Formula

C13H9F3N2

Molecular Weight

250.22 g/mol

IUPAC Name

7-(trifluoromethyl)-9H-carbazol-3-amine

InChI

InChI=1S/C13H9F3N2/c14-13(15,16)7-1-3-9-10-6-8(17)2-4-11(10)18-12(9)5-7/h1-6,18H,17H2

InChI Key

QUIFASROXWMLQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC3=C2C=C(C=C3)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The trifluoromethyl group at the 7-position distinguishes this compound from other carbazole derivatives. Key analogs include:

Compound Substituents Position Electronic Effect Key Properties/Applications
7-(Trifluoromethyl)-9H-carbazol-3-amine -CF₃, -NH₂ 7, 3 Strong electron-withdrawing (-CF₃) Enhanced stability, DNA interaction
1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole -NO₂, -CH₃, -F, -OCH₃ 3, 6 Electron-withdrawing (-NO₂, -F), electron-donating (-OCH₃) Optoelectronic materials
Bis((1,4-dimethyl-9H-carbazol-3-yl)methyl)amine (DMCM) -CH₃, -NH(CH₂)₂ 1, 3, 4 Electron-donating (-CH₃) Anticancer activity (DNA minor groove binding)
N-{3-[(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide -Cl, -CO-NH-Ac 6 Electron-withdrawing (-Cl) Potential CNS activity
  • In contrast, methyl (-CH₃) or methoxy (-OCH₃) groups (e.g., in DMCM or compound 7b ) donate electrons, altering solubility and binding modes .

Steric and Solubility Considerations

  • Trifluoromethyl vs. Ethyl : 9-Ethylcarbazol-3-amine (CAS 132-32-1) has a bulkier ethyl group at position 9, which may hinder DNA intercalation compared to the smaller -CF₃ group in the target compound.
  • Solubility: The -CF₃ group increases lipophilicity (logP ≈ 3.5 predicted), favoring membrane permeability over polar analogs like nitro (-NO₂) or methoxy (-OCH₃) derivatives .

Anticancer Activity

  • DMCM : Exhibits IC₅₀ = 13.34 μM in U87 glioma cells via sequence-specific DNA cleavage (GACGTC motifs). The bis-carbazole structure enables minor groove binding.

DNA Interaction

  • Binding Constants : DMCM binds poly[d(A–G).(C–T)]₂ with Kb = 2.89 × 10⁷ M⁻¹ . Trifluoromethyl analogs are expected to exhibit higher binding constants due to increased hydrophobic interactions .
  • Topoisomerase Inhibition : DMCM inhibits topoisomerase I/II via groove binding . The -CF₃ group may stabilize enzyme-inhibitor complexes through halogen bonding .

Q & A

Basic Research Questions

Q. How is the molecular structure of 7-(trifluoromethyl)-9H-carbazol-3-amine validated in crystallographic studies?

  • Methodological Answer : The compound’s structure is typically validated using X-ray crystallography with software suites like SHELXL for refinement and ORTEP-3 for graphical representation. Key steps include:

  • Data Collection : High-resolution intensity data from single-crystal diffraction.

  • Refinement : SHELXL’s least-squares algorithms optimize positional and thermal parameters .

  • Validation : Tools like PLATON check for geometric anomalies (e.g., bond lengths, angles) and intermolecular interactions .

  • Visualization : ORTEP-3 generates thermal ellipsoid plots to assess disorder or static/dynamic effects .

    Validation Metric Typical Range for Carbazoles
    C–C Bond Length1.35–1.48 Å
    C–N Bond Length1.32–1.42 Å
    R-factor< 0.05 (high-resolution)

Q. What synthetic routes are effective for preparing this compound?

  • Methodological Answer : Two robust methods are:

  • Ullmann Coupling : React 3-amino-7-bromo-9H-carbazole with CuI, K3_3PO4_4, and trifluoromethyl iodide in DMF at 120°C for 24 hours. Purify via column chromatography (hexane:EtOAc, 3:1) .

  • Buchwald-Hartwig Amination : Use Pd(OAc)2_2, Xantphos ligand, and Cs2_2CO3_3 to couple 7-(trifluoromethyl)-9H-carbazole with NH3_3 surrogates (e.g., benzophenone imine). Yields >85% are achievable .

    Method Yield (%)Purity (HPLC)
    Ullmann Coupling72–78≥98%
    Buchwald-Hartwig85–92≥99%

Advanced Research Questions

Q. How does this compound interact with DNA in anticancer studies?

  • Methodological Answer : The trifluoromethyl group enhances hydrophobic DNA minor-groove binding. Key assays include:

  • Fluorescence Quenching : Titrate CT-DNA into the compound (λex_{ex} = 280 nm) to calculate binding constants (Kb_b) via Stern-Volmer plots. Kb_b values for carbazoles range 106^6–107^7 M1^{-1} .
  • Topoisomerase I Inhibition : Gel electrophoresis reveals DNA relaxation inhibition at IC50_{50} ≈ 10–20 µM.
  • Molecular Docking : Use AutoDock Vina to simulate interactions with d(GACGTC)2_2 sequences. The trifluoromethyl group stabilizes via van der Waals contacts with thymine methyl groups .

Q. What strategies improve the compound’s performance in OLED hole-transport layers (HTLs)?

  • Methodological Answer : Incorporate cross-linkable vinyl groups (e.g., FPCz-V derivatives) to enhance thermal stability:

  • Synthesis : React this compound with 4-vinylbenzyl chloride using K2_2CO3_3 in THF.

  • Device Fabrication : Spin-coat the HTL onto ITO, thermally cross-link at 180°C for 30 min, and test efficiency via electroluminescence (EQE > 15% at 100 cd/m2^2) .

    HTL Property Performance Metrics
    Hole Mobility (µh_h)104^{-4}–103^{-3} cm²/Vs
    Thermal Stability>250°C (TGA)

Q. How can contradictory binding data in DNA interaction studies be resolved?

  • Methodological Answer : Discrepancies in Kb_b values often arise from varying DNA sequences or buffer conditions. Mitigate by:

  • Standardized Buffers : Use 10 mM Tris-HCl (pH 7.4) with 50 mM NaCl.
  • Control Experiments : Compare with known groove binders (e.g., Hoechst 33258) under identical conditions.
  • Multi-Technique Validation : Combine fluorescence, circular dichroism, and isothermal titration calorimetry (ITC) to confirm binding mode and stoichiometry .

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